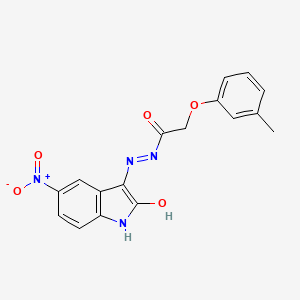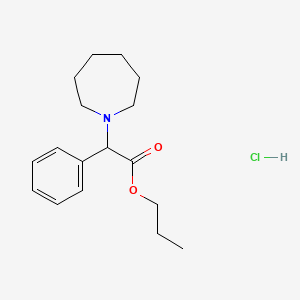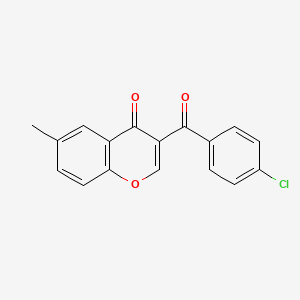![molecular formula C26H23N3O2 B3855869 5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)
5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
Übersicht
Beschreibung
5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has attracted considerable attention in scientific research due to its potential therapeutic applications. This compound is also known as MI-3 and is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. The MDM2-p53 interaction plays a critical role in regulating the activity of the tumor suppressor protein p53, which is mutated in over 50% of human cancers.
Wirkmechanismus
MI-3 inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is responsible for binding to the transactivation domain of p53. This binding prevents the degradation of p53 by MDM2, leading to the accumulation of p53 and activation of the p53 pathway. The activation of the p53 pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-3 has been shown to have potent anti-cancer effects in vitro and in vivo. The compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. MI-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer effects, MI-3 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MI-3 has several advantages for lab experiments. The compound is easy to synthesize and has a high purity, making it suitable for scientific research applications. MI-3 has also been extensively studied for its potential therapeutic applications, making it a well-established compound in the field of cancer research. However, MI-3 also has limitations for lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. MI-3 also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MI-3. One direction is to further optimize the synthesis of MI-3 to improve its yield and purity. Another direction is to study the potential applications of MI-3 in other diseases, such as viral infections and neurodegenerative disorders. Additionally, future studies could focus on the development of MI-3 analogues with improved pharmacological properties, such as increased solubility and reduced off-target effects. Finally, further studies could investigate the potential of MI-3 as a combination therapy with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
MI-3 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. MI-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition to cancer treatment, MI-3 has also been studied for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
Eigenschaften
IUPAC Name |
10-(4-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-16-9-11-17(12-10-16)27-20-15-21(29-13-5-2-6-14-29)24-23-22(20)25(30)18-7-3-4-8-19(18)26(23)31-28-24/h3-4,7-12,15,27H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDYUPMDYIPOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3855801.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)

![2-{[3-cyano-4-(dimethylamino)-2-pyridinyl]thio}acetamide](/img/structure/B3855824.png)

![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3855833.png)
![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)

![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)
![4-{2-[(benzoylamino)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3855884.png)
